N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide

Description

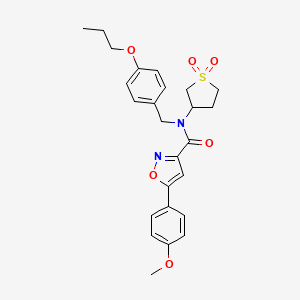

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core. Key structural features include:

- 5-(4-Methoxyphenyl) substituent: Enhances lipophilicity and may influence π-π stacking interactions with biological targets.

- Dual N-substituents:

- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing group that improves metabolic stability and solubility.

- 4-Propoxybenzyl: A bulky alkoxybenzyl group that may modulate receptor binding affinity and selectivity.

Properties

Molecular Formula |

C25H28N2O6S |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-[(4-propoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C25H28N2O6S/c1-3-13-32-22-8-4-18(5-9-22)16-27(20-12-14-34(29,30)17-20)25(28)23-15-24(33-26-23)19-6-10-21(31-2)11-7-19/h4-11,15,20H,3,12-14,16-17H2,1-2H3 |

InChI Key |

YGOPWYHCMYDLLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and an oxazole moiety. Its molecular formula is , with a molecular weight of approximately 385.5 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dioxidotetrahydrothiophene moiety enhances binding affinity, while the oxazole ring is known for its bioisosteric properties which facilitate interaction with biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammatory pathways.

- Receptor Modulation : Interaction with specific receptors can lead to downstream signaling changes that affect cellular responses.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including human colon adenocarcinoma and breast cancer cells.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 | Moderate inhibition |

| Human Breast Cancer (MCF-7) | 85.0 | Significant inhibition |

| Human Lung Adenocarcinoma (A549) | 78.0 | Strong inhibition |

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This effect is crucial for developing therapeutic agents for inflammatory diseases.

Study 1: In Vitro Evaluation

A study evaluated the effects of this compound on human peripheral blood lymphocytes and mouse splenocytes. The results indicated a moderate suppression of lymphocyte proliferation induced by lipopolysaccharide, suggesting anti-inflammatory properties.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The findings revealed that certain derivatives displayed moderate antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several 1,2-oxazole-3-carboxamide derivatives listed in the evidence. Below is a detailed comparison based on substituent variations and their theoretical implications:

Core Structure Similarities

All analogs feature a 1,2-oxazole-3-carboxamide backbone, which is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Substituent Variations and Implications

Table 1: Structural Comparison of Key Analogs

Key Observations:

Methoxy groups are electron-rich, which may enhance interactions with hydrophobic binding pockets in biological targets.

N-Substituent Differences: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, which is known to reduce oxidative metabolism and improve solubility compared to non-sulfonated analogs . In contrast, analogs with 4-(phenyldiazenyl)phenyl substituents (e.g., 898481-78-2) may exhibit stronger aromatic interactions but higher metabolic liability due to the azo group.

Theoretical Pharmacological Implications

While direct biological data for the target compound is unavailable, structural analysis permits the following hypotheses:

- Metabolic Stability: The sulfone group in the target compound may confer resistance to cytochrome P450-mediated oxidation, extending half-life compared to non-sulfonated analogs .

- Target Selectivity : The bulky 4-propoxybenzyl group could enhance selectivity for larger binding pockets, such as those in certain kinases or nuclear receptors.

- Solubility : The sulfone and methoxy groups may balance lipophilicity and aqueous solubility, improving oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.